REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:12])[C:3]1[CH:4]=[N:5][C:6]([N+:9]([O-])=O)=[CH:7][CH:8]=1.[H][H]>C(O)C.[Pd]>[CH3:1][N:2]([CH3:12])[C:3]1[CH:8]=[CH:7][C:6]([NH2:9])=[N:5][CH:4]=1
|
Name
|
|
Quantity
|
0.64 g
|
Type
|
reactant
|
Smiles
|
CN(C=1C=NC(=CC1)[N+](=O)[O-])C
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Name
|
|
Quantity
|
45 mL
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Type
|
solvent
|
Smiles
|
C(C)O
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Name
|
|
Quantity
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203 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
atmospheric pressure overnight
|
Duration
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8 (± 8) h
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Type
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FILTRATION
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Details
|
The catalyst was then filtered off through a pad of celite
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Type
|
WASH
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Details
|
the celite pad was washed well with ethanol
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Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C=1C=CC(=NC1)N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 493.6 mg | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 93.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |